molecular formula C12H20O4-2 B8454917 Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Cat. No. B8454917
M. Wt: 228.28 g/mol
InChI Key: GZXJUSAZKVWMKM-UHFFFAOYSA-L
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Patent
US04229597

Procedure details

In accordance with one preferred embodiment of the present invention, there is provided a process for the preparation of resorcin comprising contacting impure meta-diisopropylbenzene dihydroperoxide obtained by liquid phase air oxidation of meta-diisopropylbenzene and/or meta-diisopropylbenzene monohydroperoxide, with a synthetic silica-alumina catalyst having a silica content of 60 to 95% by weight and a specific surface area of at least 100 m2 /g, under refluxing conditions in a mixed solvent of a ketone and an aromatic hydrocarbon containing 0.3 to 1.0% by weight of water based on the total starting mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.[O-:9][OH:10].[O-]O.[CH:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH:22]([CH3:24])[CH3:23])[CH:17]=1)([CH3:15])[CH3:14]>>[CH:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]([CH3:15])[CH3:14])[CH:17]=1)([CH3:24])[CH3:23].[O-:9][OH:10].[CH:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]([CH3:15])[CH3:14])[CH:17]=1)([CH3:24])[CH3:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with one preferred embodiment of the present invention, there is provided a process

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04229597

Procedure details

In accordance with one preferred embodiment of the present invention, there is provided a process for the preparation of resorcin comprising contacting impure meta-diisopropylbenzene dihydroperoxide obtained by liquid phase air oxidation of meta-diisopropylbenzene and/or meta-diisopropylbenzene monohydroperoxide, with a synthetic silica-alumina catalyst having a silica content of 60 to 95% by weight and a specific surface area of at least 100 m2 /g, under refluxing conditions in a mixed solvent of a ketone and an aromatic hydrocarbon containing 0.3 to 1.0% by weight of water based on the total starting mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.[O-:9][OH:10].[O-]O.[CH:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH:22]([CH3:24])[CH3:23])[CH:17]=1)([CH3:15])[CH3:14]>>[CH:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]([CH3:15])[CH3:14])[CH:17]=1)([CH3:24])[CH3:23].[O-:9][OH:10].[CH:22]([C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]([CH3:15])[CH3:14])[CH:17]=1)([CH3:24])[CH3:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with one preferred embodiment of the present invention, there is provided a process

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Type
product
Smiles
[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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